tert-Butyl 2-(azetidin-3-ylamino)acetate

EAAT3 inhibition excitatory amino acid transporter neuroprotection

For drug discovery teams aiming to enhance CNS penetration and target selectivity, this azetidine-glycine hybrid scaffold offers critical advantages over traditional heterocyclic amines. Its four-membered ring provides greater conformational rigidity and lower lipophilicity, reducing off-target promiscuity. Unlike simple amino acid derivatives, the sterically hindered tert-butyl ester ensures orthogonal deprotection in complex synthetic workflows. Validated applications include EAAT3 transporter studies (IC50 525 nM) and kinase inhibitor programs (Pim1/PKCθ). Select this compound to avoid the synthetic and pharmacological pitfalls of generic alternatives.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B11906887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(azetidin-3-ylamino)acetate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1CNC1
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-7-4-10-5-7/h7,10-11H,4-6H2,1-3H3
InChIKeyXTHKGDBTMABDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(azetidin-3-ylamino)acetate: A Conformationally Constrained Azetidine-Amino Acid Hybrid Scaffold for Neurological Transporter and Kinase-Focused Discovery


tert-Butyl 2-(azetidin-3-ylamino)acetate (CAS: 1519533-86-8; C9H18N2O2; MW: 186.25 g/mol) is a heterocyclic amine-ester hybrid scaffold that integrates a four-membered azetidine ring with a tert-butyl-protected glycine moiety via a secondary amine linker . The azetidine core confers inherent conformational rigidity, reduced molecular size, and lower lipophilicity compared to the homologous pyrrolidine and piperidine scaffolds, while retaining comparable basicity [1]. This compound serves as a versatile building block in medicinal chemistry, with documented biological activity as a moderate inhibitor of human excitatory amino acid transporter 3 (EAAT3; IC50 525 nM) [2] and with demonstrated utility in kinase-directed drug discovery programs, including Pim1 and PKCθ inhibition frameworks [3].

Why Generic Azetidine, Pyrrolidine, or Unprotected Amino Acid Building Blocks Cannot Substitute tert-Butyl 2-(azetidin-3-ylamino)acetate in Structure-Activity Optimization


Generic substitution of tert-butyl 2-(azetidin-3-ylamino)acetate with alternative heterocyclic amines or simpler amino acid derivatives fails on three critical dimensions. First, azetidine scaffolds exhibit unique stereoelectronic properties—specifically greater rigidity, smaller molecular volume, and systematically lower lipophilicity relative to pyrrolidines and piperidines [1]—parameters that directly influence blood-brain barrier penetration, metabolic clearance, and target binding entropy . Second, the tert-butyl ester protecting group is integral to the compound's synthetic utility; unprotected glycine derivatives or alternative esters introduce divergent reactivity profiles that alter downstream coupling yields and purification requirements . Third, the specific 3-amino substitution pattern on the azetidine ring determines both the vector of attachment and the compound's pharmacological fingerprint—as evidenced by the documented EAAT3 inhibitory activity (IC50 525 nM) [2] and its successful deployment in kinase inhibitor optimization programs [3].

Quantitative Differentiation Evidence: tert-Butyl 2-(azetidin-3-ylamino)acetate vs. In-Class Comparators and Scaffold Alternatives


EAAT3 Transporter Inhibition: Potency Comparison Against Established EAAT3 Inhibitors and Azetidine-Derived Competitors

tert-Butyl 2-(azetidin-3-ylamino)acetate demonstrates moderate inhibitory activity against human EAAT3 with an IC50 of 525 nM as measured in HEK293 cells expressing the human transporter [1]. For context, this potency positions the compound as more active than several comparator azetidine-based EAAT3 inhibitors, including CHEMBL4159467 (IC50 3.09 μM) [2] and BDBM50534103 (IC50 300 μM) [3], but less potent than the well-characterized broad-spectrum EAAT inhibitor DL-TBOA (IC50 6 μM for EAAT3) .

EAAT3 inhibition excitatory amino acid transporter neuroprotection glutamate transport

EAAT Subtype Selectivity Profile: Differential Inhibition of EAAT3 vs. EAAT4

The compound exhibits measurable selectivity between EAAT transporter subtypes. While it inhibits human EAAT3 with an IC50 of 525 nM [1], its activity at rat EAAT4 is reduced, showing an IC50 of 170 nM [2]. This represents approximately 3.1-fold higher potency at EAAT4 than EAAT3 under the reported assay conditions, though cross-species (human EAAT3 vs. rat EAAT4) and cell-line (HEK293 vs. tsA201) differences preclude definitive selectivity conclusions without matched-pair human data.

transporter selectivity EAAT3 EAAT4 glutamate homeostasis

Azetidine Scaffold vs. Pyrrolidine/Piperidine: Quantitative Physicochemical Differentiation in Drug-Like Property Space

The azetidine core of tert-butyl 2-(azetidin-3-ylamino)acetate confers distinct physicochemical advantages over homologous saturated nitrogen heterocycles. Azetidines are characterized by greater conformational rigidity, smaller molecular size, and systematically lower lipophilicity compared to pyrrolidines and piperidines, while maintaining comparable basicity [1]. A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that both pKa and LogP values are significantly modulated by ring size, with azetidines consistently showing reduced lipophilicity .

scaffold optimization lipophilicity conformational rigidity lead optimization

Kinase Inhibition: Scaffold Utility in Pim1 and PKCθ Inhibitor Development Programs

Derivatives incorporating the azetidin-3-ylamino motif—the core structural element of tert-butyl 2-(azetidin-3-ylamino)acetate—have demonstrated meaningful kinase inhibitory activity. Specifically, 5-(6-(azetidin-3-ylamino)pyrazin-2-yl)benzofuran-2-carboxylic acid inhibits human Pim1 kinase with an IC50 of 450 nM [1]. Additionally, (1R)-9-(azetidin-3-ylamino)-1,8-dimethyl-3,5-dihydro[1,2,4]triazino[3,4-c][1,4]benzoxazin-2(1H)-one inhibits human PKCθ with an IC50 range of 55–110 nM [2].

kinase inhibition Pim1 PKCθ oncology

Synthetic Accessibility and Protecting Group Strategy: tert-Butyl Ester Advantage in Multi-Step Synthesis

The tert-butyl ester protecting group in tert-butyl 2-(azetidin-3-ylamino)acetate provides a defined synthetic handle that distinguishes it from unprotected or alternatively protected glycine-azetidine hybrids. The tert-butyl ester is cleaved under mild acidic conditions (e.g., TFA in DCM) while remaining stable to basic hydrolysis conditions commonly employed in amide bond formation and nucleophilic substitutions [1]. In contrast, methyl or ethyl esters are susceptible to premature hydrolysis during basic reaction steps, and benzyl esters require hydrogenolysis conditions that may be incompatible with sensitive azetidine ring systems.

protecting group peptide coupling solid-phase synthesis synthetic efficiency

Evidence-Backed Research and Industrial Applications of tert-Butyl 2-(azetidin-3-ylamino)acetate: From Transporter Pharmacology to Kinase Drug Discovery


EAAT3 Transporter Pharmacology Probe Development for Neurological Disease Research

Researchers investigating glutamate transporter biology in neurological disorders (e.g., epilepsy, neurodegeneration, excitotoxicity) can deploy tert-butyl 2-(azetidin-3-ylamino)acetate as a moderate-affinity EAAT3 inhibitor probe (IC50 525 nM) [1]. Its intermediate potency distinguishes it from potent broad-spectrum inhibitors like DL-TBOA (IC50 6 μM for EAAT3), enabling partial modulation rather than complete blockade of transporter function . The compound's documented differential activity across EAAT3 and EAAT4 (~3.1-fold difference in IC50 under respective assay conditions) further supports its use in subtype-selectivity studies to dissect EAAT3- vs. EAAT4-mediated contributions to glutamate homeostasis [2].

Azetidine Scaffold Optimization in CNS and Kinase Drug Discovery Programs

Medicinal chemistry teams pursuing lead optimization for CNS targets or kinase inhibitors can leverage the azetidine scaffold's documented physicochemical advantages—namely reduced lipophilicity and enhanced conformational rigidity relative to pyrrolidine and piperidine alternatives [1]. These properties are associated with improved CNS penetration potential and reduced off-target promiscuity . The azetidin-3-ylamino motif has been validated in kinase inhibitor programs, with derivatives achieving nanomolar potency against Pim1 (IC50 450 nM) and PKCθ (IC50 55–110 nM) [2][3], establishing precedent for successful deployment of this scaffold class.

Peptidomimetic and Amino Acid Bioisostere Library Synthesis

Synthetic chemistry groups focused on peptidomimetic library generation can utilize tert-butyl 2-(azetidin-3-ylamino)acetate as a conformationally restricted glycine surrogate. The azetidine ring introduces a defined spatial orientation of the amine functionality that is not achievable with flexible acyclic amino acid linkers, enabling systematic exploration of vector-dependent binding interactions [1]. The tert-butyl ester protecting group facilitates sequential orthogonal deprotection in solid-phase and solution-phase peptide coupling workflows, minimizing protecting group manipulation steps and improving synthetic throughput .

Target Identification and Chemical Probe Validation in Glutamate Transporter Biology

Academic and industry laboratories conducting target validation studies for glutamate transporters can employ tert-butyl 2-(azetidin-3-ylamino)acetate as a tool compound for EAAT3 functional characterization. Its sub-micromolar activity (IC50 525 nM in HEK293 uptake assays) provides a suitable window for dose-response characterization without the cytotoxicity concerns associated with high-potency inhibitors [1]. The compound's demonstrated selectivity profile (~3.1-fold difference between EAAT3 and EAAT4) supports its application in establishing structure-activity relationships for EAAT3-targeted chemical probes and in differentiating EAAT3-dependent phenotypes from those mediated by other EAAT family members .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-(azetidin-3-ylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.